molecular formula C15H12FNO B11867999 2-(4-Fluorophenyl)-1-methoxyindolizine CAS No. 88274-04-8

2-(4-Fluorophenyl)-1-methoxyindolizine

Cat. No.: B11867999
CAS No.: 88274-04-8
M. Wt: 241.26 g/mol
InChI Key: KBTOPYXORZMMTA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-methoxyindolizine is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring. The presence of a fluorophenyl group and a methoxy group in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-methoxyindolizine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-methoxyacetophenone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluoroaniline and 2-methoxyacetophenone.

    Cyclization: The intermediate compound undergoes cyclization to form the indolizine ring structure. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-methoxyindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-methoxyindolizine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-methoxyindolizine involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups play a crucial role in binding to these targets, potentially affecting various biological pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1H-indole: Similar structure but lacks the methoxy group.

    2-(4-Methoxyphenyl)-1H-indole: Similar structure but lacks the fluorine atom.

    1-Methoxyindolizine: Lacks the fluorophenyl group.

Uniqueness

2-(4-Fluorophenyl)-1-methoxyindolizine is unique due to the presence of both fluorophenyl and methoxy groups, which can significantly influence its chemical and biological properties. This combination of functional groups may enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

88274-04-8

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methoxyindolizine

InChI

InChI=1S/C15H12FNO/c1-18-15-13(11-5-7-12(16)8-6-11)10-17-9-3-2-4-14(15)17/h2-10H,1H3

InChI Key

KBTOPYXORZMMTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CN2C=C1C3=CC=C(C=C3)F

Origin of Product

United States

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